Nezukone

概要

説明

ネズコネは、日本固有の樹木であるヒノキ科のアスナロから単離されたトロポン化合物です。 この化合物は、そのユニークな構造と特性で知られており、さまざまな科学分野で注目されています .

準備方法

合成経路と反応条件: ネズコネはいくつかの方法で合成することができます。 注目すべき方法の1つは、α,α,α',α'-テトラブロモアセトンと3-イソプロピルフランとの鉄カルボニル促進カップリングです . 別の方法は、Δ3-トリノルカレンからの7段階合成で、二環式異性体の形成、塩基促進異性化、および酸性処理で天然物が生成されます .

工業的製造方法:

化学反応解析

反応の種類: ネズコネは、酸化、還元、置換など、さまざまな化学反応を起こします。 例えば、ネズコネセミカルバゾンのアダムズ触媒による触媒的接触水素化は、3モルの水素を吸収して無色のヘキサヒドロ化合物を与えます .

一般的な試薬と条件: ネズコネの合成と反応で使用される一般的な試薬には、鉄カルボニル、α,α,α',α'-テトラブロモアセトン、3-イソプロピルフランなどがあります . 反応条件は、多くの場合、塩基促進異性化と酸性処理を含みます .

生成される主な生成物: ネズコネの反応から生成される主な生成物には、上記のようなさまざまな水素化および異性化された化合物、例えばヘキサヒドロ化合物などがあります .

科学研究への応用

ネズコネは、いくつかの科学研究への応用があります。 化学では、トロポン誘導体とその反応を研究するためのモデル化合物として使用されます . 生物学と医学では、ネズコネとその誘導体は、潜在的な抗真菌剤と抗菌剤として研究されています . 工業的な応用には、他の複雑な有機化合物の合成における使用が含まれます .

化学反応の分析

Types of Reactions: Nezukone undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, catalytic hydrogenation of this compound semicarbazone with Adams’ catalyst results in the absorption of three moles of hydrogen to give a colorless hexahydro compound .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include iron carbonyl, α,α,α′,α′-tetrabromoacetone, and 3-isopropylfuran . Reaction conditions often involve base-promoted isomerization and acidic workup .

Major Products Formed: Major products formed from the reactions of this compound include various hydrogenated and isomerized compounds, such as the hexahydro compound mentioned above .

科学的研究の応用

Synthesis Techniques

- Bromination/Elimination : Utilizes β-isopropyl substituted cycloheptanone to create nezukone.

- Cyclization Reactions : Employs reagents like TiCl4 to facilitate the formation of the seven-membered ring .

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further research in pharmacology.

Antitumor Activity

Recent studies have reported significant antitumor properties of this compound, with an IC50 value of 43 nM against KB cancer cells . This highlights its potential as a lead compound in cancer therapy.

Antiviral and Antifungal Properties

This compound has also shown antiviral and antifungal activities, suggesting its utility in developing treatments for infectious diseases .

Applications in Organic Synthesis

This compound's structure allows it to serve as an important intermediate in organic synthesis, particularly in the synthesis of other natural products.

Synthetic Intermediates

- This compound can be transformed into various derivatives that exhibit biological activity.

- Its unique structure facilitates the development of complex molecules through biomimetic synthesis approaches .

Total Synthesis of Natural Products

A notable application of this compound is in the total synthesis of biologically relevant natural products. For instance, its role as an intermediate in synthesizing diketopiperazines has been explored, leveraging its reactivity to create complex scaffolds .

Research on Tropones

Research indicates that tropones, including this compound, are under investigation for their potential pharmacological applications. The synthesis and modification of these compounds are crucial for developing new therapeutic agents .

Data Tables

作用機序

ネズコネの作用機序には、さまざまな分子標的と経路との相互作用が含まれます。例えば、ネズコネはヒノキチオールの誘導体であり、鉄輸送を回復させることができます。 ネズコネ自体は、鉄に結合したり、輸送したりすることはできません . この機序の違いは、ネズコネが親化合物と比較してユニークな特性を持っていることを示しています。

類似化合物の比較

類似化合物: ネズコネに類似した化合物には、ヒノキチオールやそのさまざまな異性体など、他のトロポン誘導体があります .

独自性: ネズコネは、その独特の構造と特性のために独自のものであり、他のトロポン誘導体とは異なります。 ヒノキチオールとは異なり、鉄に結合したり、輸送したりできないことは、注目すべき違いです .

類似化合物との比較

Similar Compounds: Similar compounds to nezukone include other tropone derivatives such as hinokitiol and its various isomers .

Uniqueness: this compound is unique due to its specific structure and properties, which differentiate it from other tropone derivatives. Its inability to bind or transport iron, unlike hinokitiol, is a notable distinction .

生物活性

Nezukone, a naturally occurring tropone, has garnered attention for its diverse biological activities. This article explores the synthesis, biological properties, and potential applications of this compound, supported by various studies and findings.

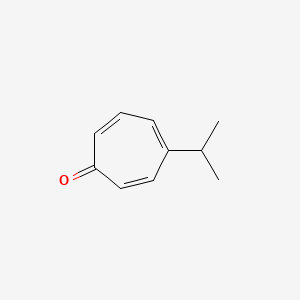

Chemical Structure and Synthesis

This compound is classified as a tropone, characterized by a seven-membered ring structure containing a carbonyl group. The synthesis of this compound has been achieved through various methods, including biomimetic synthesis and cyclization reactions. For instance, Nakatsuka's research detailed a method involving the cyclization of β-isopropyl substituted cycloheptanone using TiCl₄ as a catalyst, leading to the formation of this compound with significant yields .

Biological Activities

This compound exhibits a range of biological activities that are of considerable interest in medicinal chemistry. The following table summarizes key biological activities associated with this compound:

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Antibacterial Activity : A study highlighted the compound's effectiveness against resistant strains of bacteria, suggesting its potential as a lead compound for new antibiotics. The mechanism involves disruption of bacterial cell membranes .

- Antifungal Properties : Research conducted by Morita et al. reported that this compound and related compounds inhibit the growth of specific plant pathogenic fungi, providing insights into its agricultural applications .

- Cytotoxic Effects : In vitro studies demonstrated that this compound induces apoptosis in cancer cells through mitochondrial pathways, which could be pivotal for developing novel cancer therapies .

Research Implications

The diverse biological activities of this compound present significant implications for pharmaceutical research and development:

- Drug Development : The antibacterial and antifungal properties make this compound a candidate for developing new antimicrobial agents.

- Cancer Therapy : Its cytotoxic effects on cancer cells suggest potential applications in oncology, possibly leading to new treatment strategies.

- Agricultural Applications : The antifungal activity indicates that this compound could be utilized in crop protection against fungal pathogens.

特性

IUPAC Name |

4-propan-2-ylcyclohepta-2,4,6-trien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-8(2)9-4-3-5-10(11)7-6-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWPWMAJDSLSRIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。